5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester
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Overview
Description
5-[10-(5-methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester is a fatty acid methyl ester.
Scientific Research Applications
Haptens and Antibody Production
- Haptens containing dioxaphosphorinan methoxyacetic acid linker arms have been synthesized for producing antibodies against organophosphate pesticides. These haptens, when conjugated to proteins, generate polyclonal sera recognizing pesticides with high specificity (ten Hoeve et al., 1997).
Synthesis of Nitrogen-containing Heterocycles
- Research on the synthesis of nitrogen-containing heterocycles involved transformations of substituted 2-diazopentane-1,3,5-triones, showing the versatility of these compounds in creating various heterocyclic structures (Kutkovaya et al., 2003).
Antiinflammatory Agents
- Synthesis of new 4,5-dihydro-5-oxoisoxazole derivatives aimed at creating potential antiinflammatory agents, demonstrating the compound's utility in medicinal chemistry (Abignente et al., 1983).
Catalysis and Chemical Transformations
- 5-methoxy-2-furyl carbinols were catalytically converted into 4-ylidene-butenolides and 4-oxo-2-enoic acid methyl esters, highlighting the compound's role in facilitating important chemical transformations (D’Auria et al., 1980).
Fatty Acid Studies
- The compound has been used in studies of fatty acids, particularly in examining oxymercuration-demercuration reactions of fatty esters, which is important in understanding chemical properties and reactions of lipids (Lam et al., 1976).
Progenitors for Amino Acids
- Derivatives of the compound have been evaluated as progenitors for the amino acid methyldopa, an important aspect in drug development and bioavailability studies (Saari et al., 1984).
properties
Molecular Formula |
C20H34N2O8 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 5-[10-(5-methoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate |
InChI |
InChI=1S/C20H34N2O8/c1-27-19(25)7-3-5-17(23)21-9-13-29-15-11-22(12-16-30-14-10-21)18(24)6-4-8-20(26)28-2/h3-16H2,1-2H3 |
InChI Key |
GLDWTAOVLTUKIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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